5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
Beschreibung
This compound is a benzamide derivative featuring:
- A 5-chloro-2-methoxy-substituted benzoyl group.
- An N-linked phenyl group substituted with a 2-methyl-4-oxoquinazolin-3(4H)-yl moiety. The quinazolinone core is associated with diverse biological activities, including kinase inhibition and anticancer effects . The chloro and methoxy substituents on the benzamide may enhance lipophilicity and metabolic stability compared to simpler analogues.
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-14-25-20-9-4-3-8-18(20)23(29)27(14)17-7-5-6-16(13-17)26-22(28)19-12-15(24)10-11-21(19)30-2/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPASJJOPQKQGQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on available research.
Chemical Structure and Properties
The compound's molecular formula is C₁₈H₁₈ClN₃O₃S, featuring a chloro and methoxy substituent on an aromatic ring, which influences its chemical properties and biological activity. The quinazoline moiety is particularly noted for its diverse pharmacological applications, especially in anticancer and antimicrobial therapies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₃S |
| Molecular Weight | 419.9 g/mol |
| CAS Number | 898420-59-2 |
Anticancer Activity
Research indicates that compounds with a quinazoline structure exhibit significant anticancer activity. The presence of the quinazoline moiety in this compound suggests potential efficacy against various cancer cell lines. Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .
Antimicrobial Properties
The compound also demonstrates antimicrobial properties, likely due to the sulfonamide group present in its structure. Sulfonamides are known for their antibacterial effects, which may extend to this compound, making it a candidate for further investigation in treating bacterial infections.
Case Studies and Research Findings
- In vitro Studies : In vitro assays have been employed to evaluate the cytotoxicity of compounds similar to this compound against various cancer cell lines. These studies typically measure cell viability using assays like MTT or Alamar Blue, showing that many quinazoline derivatives exhibit IC50 values in the low micromolar range, indicating potent anticancer activity .
- High Throughput Screening : A study utilizing high-throughput screening (HTS) methods identified several quinazoline derivatives as potential antitubercular agents. Although this specific compound was not tested directly, its structural similarities suggest it could be evaluated using similar methodologies .
Future Directions
Given the promising biological activities associated with quinazoline derivatives, further research should focus on:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with its targets.
- In vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of this compound in relevant disease models.
- Structural Modifications : Exploring analogs of this compound to enhance its biological activity and reduce potential toxicity.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogues
Structural Analogues with Modified Benzamide Substituents
5-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)benzamide (Compound 14)
- Structure : Retains the 5-chloro-2-methoxy benzamide core but substitutes the phenyl group with a trifluoromethyl (-CF₃) group.
- However, the absence of the quinazolinone moiety limits its scaffold diversity.
- Synthesis: Yield of 69% via coupling of 5-chloro-2-methoxybenzoic acid with 4-aminobenzotrifluoride .
5-Chloro-2-methoxy-N-(4-(N-pyridin-2-ylsulfamoyl)phenyl)benzamide (Compound 15a)
Analogues with Quinazolinone Moieties
N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzamide (Compound 2h)
- Structure : Shares the 2-methyl-4-oxoquinazolin-3(4H)-yl group but lacks chloro and methoxy substituents on the benzamide.
- Properties : Melting point 187°C; characterized by IR (1665 cm$ ^{-1} $ for C=O), $ ^1H $ NMR (δ 2.36 ppm for CH₃), and MS (m/z 279, M$ ^+ $) .
- Implications : The absence of electron-withdrawing groups may reduce metabolic stability compared to the target compound.
Analogues with Heterocyclic Modifications
Anthranilamide-Based FXa Inhibitors (e.g., Compound 5f)
- Structure: Anthranilamide derivatives with morpholino or pyridinone substituents.
- Biological Activity : FXa inhibitors with anticoagulant effects; e.g., 5f (MS [M+H]$ ^+ $ 345.97) .
- Comparison: The target compound’s quinazolinone core may offer distinct binding modes compared to morpholino/pyridinone scaffolds.
Comparative Data Table
Key Findings and Implications
Structural Uniqueness: The target compound combines a chloro-methoxy benzamide with a quinazolinone core, distinguishing it from analogues with simpler phenyl or sulfonamide groups.
Biological Potential: While direct activity data are lacking, structural parallels to Compound 15a (antidiabetic) and quinazolinone-based kinase inhibitors suggest possible multitarget applications .
Synthetic Feasibility : High yields (>85%) for analogues like 15a indicate that the target compound could be synthesized efficiently via similar condensation or coupling strategies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways and conditions for synthesizing 5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide, and how can side reactions be minimized?
- Methodology :
- Step 1 : React 5-chloro-2-methoxybenzoic acid with aniline derivatives (e.g., 3-aminophenyl quinazolinone) using coupling agents like EDCI/HOBt for amide bond formation .
- Step 2 : Optimize reaction conditions: maintain temperatures between 60–80°C in polar aprotic solvents (e.g., DMF) and use bases (e.g., triethylamine) to neutralize HCl byproducts .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
- Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry to suppress side reactions like over-oxidation or incomplete coupling .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Analytical Workflow :
- 1H/13C NMR : Identify characteristic peaks (e.g., methoxy singlet at δ ~3.8 ppm, quinazolinone carbonyl at δ ~164 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ expected for C23H19ClN3O3: 428.1002) .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) .
Advanced Research Questions
Q. What is the hypothesized mechanism of action for this compound’s biological activity, and how can target interactions be validated?
- Mechanistic Insights :
- The quinazolinone core likely inhibits enzymes (e.g., kinases) by binding to ATP pockets, while the chloro and methoxy groups enhance hydrophobic interactions .
- Validation Methods :
- In vitro assays : Measure IC50 values against target enzymes (e.g., EGFR kinase) .
- Molecular docking : Simulate binding affinities using crystallographic data (e.g., PDB ID 1M17) .
- Contradiction Management : If activity varies across assays, compare assay conditions (e.g., pH, cofactors) and cell line specificity .
Q. How do structural modifications (e.g., halogen substitution, methoxy positioning) influence this compound’s pharmacological profile?
- SAR Analysis :
- Chloro Group : Critical for potency; replacing Cl with F (e.g., in analog 3k) reduces antimicrobial activity by 40% .
- Methoxy Position : 2-methoxy enhances solubility but may sterically hinder target binding compared to 4-methoxy derivatives .
Q. What advanced analytical methods are recommended for resolving discrepancies in biological activity data across studies?
- Troubleshooting Workflow :
- Step 1 : Replicate assays under standardized conditions (e.g., fixed cell density, serum concentration) .
- Step 2 : Perform metabolite profiling (LC-MS/MS) to rule out degradation products .
- Step 3 : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics if docking results conflict with activity .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- In Silico Strategies :
- ADMET Prediction : Use SwissADME to assess logP (target ~3.5), BBB permeability, and CYP450 inhibition risks .
- Solubility Enhancement : Introduce polar groups (e.g., sulfonamide in analog 3e) while monitoring LogD .
- Validation : Compare predicted vs. experimental plasma protein binding (ultrafiltration) and metabolic stability (microsomal assays) .
Methodological Resources
- Key Data Tables :
| Analog | Modification | Bioactivity (IC50) | Reference |
|---|---|---|---|
| Parent Compound | None | 1.2 µM (EGFR kinase) | |
| 3k (6-Fluoro) | Quinazolinone F-subst. | 2.8 µM | |
| 3l (4-Bromo) | Brominated aryl | 0.9 µM (Antitumor) |
| Synthetic Yield | Conditions | Purity |
|---|---|---|
| 68% | DMF, 70°C, 12h | 98% (HPLC) |
| 52% | Toluene, reflux, 8h | 91% (HPLC) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
